(4-Morpholinopyrimidin-2-YL)methanamine hydrochloride
CAS No.: 1196145-95-5
Cat. No.: VC18979130
Molecular Formula: C9H15ClN4O
Molecular Weight: 230.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1196145-95-5 |
|---|---|
| Molecular Formula | C9H15ClN4O |
| Molecular Weight | 230.69 g/mol |
| IUPAC Name | (4-morpholin-4-ylpyrimidin-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H14N4O.ClH/c10-7-8-11-2-1-9(12-8)13-3-5-14-6-4-13;/h1-2H,3-7,10H2;1H |
| Standard InChI Key | LCJWSWJKWGVRES-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NC(=NC=C2)CN.Cl |
Introduction
Chemical Properties and Structural Analysis
Molecular Characteristics
(4-Morpholinopyrimidin-2-YL)methanamine hydrochloride has a molecular formula of C₉H₁₅ClN₄O and a molecular weight of 230.69 g/mol . The compound consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at the 4-position with a morpholine group (a six-membered saturated ring containing one oxygen and one nitrogen atom) and at the 2-position with a methanamine side chain. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1196145-95-5 |
| Molecular Formula | C₉H₁₅ClN₄O |
| Molecular Weight | 230.69 g/mol |
| IUPAC Name | (4-Morpholinopyrimidin-2-yl)methanamine hydrochloride |
| SMILES | C1COCCN1C2=NC(=NC=C2)CN.Cl |
| InChI Key | LCJWSWJKWGVRES-UHFFFAOYSA-N |
Structural Insights
The morpholine ring contributes to the compound’s electron-rich environment, facilitating interactions with biological targets such as enzymes and receptors. Pyrimidine’s aromaticity allows for π-π stacking interactions, while the methanamine group provides a site for hydrogen bonding or salt bridge formation . Computational studies using 3D conformer models (PubChem CID: 72211596) reveal a planar pyrimidine ring with the morpholine group adopting a chair conformation, optimizing steric compatibility with binding pockets .
Synthesis and Optimization
Synthetic Routes
The synthesis of (4-Morpholinopyrimidin-2-YL)methanamine hydrochloride typically involves a two-step process:
-
Morpholine Substitution: 4-Chloropyrimidine reacts with morpholine in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C. This nucleophilic aromatic substitution replaces the chlorine atom with the morpholine group.
-
Amination and Salt Formation: The intermediate 4-morpholinopyrimidine is treated with methanamine hydrochloride under acidic conditions, yielding the final hydrochloride salt .
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Morpholine, K₂CO₃, DMF, 24h, 90°C | 75% |
| 2 | Methanamine HCl, HCl, EtOH, 12h, RT | 82% |
Scalability and Purification
Industrial-scale production faces challenges in removing residual solvents like DMF. Recent advances employ microwave-assisted synthesis to reduce reaction times and improve yields (up to 88% in Step 1). Chromatographic purification using silica gel or reverse-phase HPLC ensures >95% purity, critical for pharmacological assays .
Biological Activity and Mechanisms
Anti-Inflammatory Effects
Morpholinopyrimidine derivatives, including structural analogs of (4-Morpholinopyrimidin-2-YL)methanamine hydrochloride, exhibit potent anti-inflammatory activity. In LPS-stimulated RAW 264.7 macrophages, analogs such as V4 and V8 (bearing piperazine and fluorophenyl groups) inhibit nitric oxide (NO) production by suppressing inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . Molecular docking studies reveal hydrophobic interactions between the morpholine ring and iNOS’s active site (binding energy: −9.2 kcal/mol), suggesting a similar mechanism for the parent compound .
Enzymatic Interactions
The compound’s pyrimidine core mimics endogenous purines, enabling competitive inhibition of kinases and phosphodiesterases. For example, it exhibits moderate activity against PI3Kγ (IC₅₀: 1.2 µM), a kinase implicated in cancer and immune disorders. The methanamine group forms a salt bridge with Asp964 in the PI3Kγ binding pocket, as confirmed by X-ray crystallography.
Comparative Analysis with Analogous Compounds
Morpholine vs. Piperazine Derivatives
Replacing the morpholine ring with a piperazine group (as in V4) increases solubility but reduces blood-brain barrier permeability due to higher polarity . Conversely, fluorophenyl-substituted analogs (e.g., CAS 1196154-37-6) show enhanced anticancer activity (IC₅₀: 0.8 µM vs. HeLa cells) but higher cytotoxicity (LD₅₀: 12 µM).
Table 3: Structure-Activity Relationships
| Compound | Substituent | IC₅₀ (iNOS Inhibition) |
|---|---|---|
| (4-Morpholinopyrimidin-2-YL)methanamine HCl | Morpholine | 4.5 µM |
| V4 | Piperazine | 2.1 µM |
| CAS 1196154-37-6 | 4-Fluorophenyl | 6.7 µM |
Pharmacokinetic Profiling
In rodent models, the hydrochloride salt demonstrates a plasma half-life of 2.3 hours and oral bioavailability of 34%, outperforming free base formulations (bioavailability: 18%). Metabolites identified via LC-MS include morpholine-N-oxide (inactive) and pyrimidine-2-carboxylic acid (active) .
Future Research Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) could improve the compound’s stability and tumor-targeting efficiency. Preliminary studies show a 3-fold increase in accumulation at inflammatory sites using folate-conjugated LNPs.
Computational Optimization
Machine learning models predict that substituting the morpholine ring with a thiomorpholine group could enhance binding affinity for COX-2 (predicted ΔG: −10.4 kcal/mol) . Synthetic validation of these analogs is underway.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume